5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile
Description
5-Chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted with a chlorine atom at the 5-position, a cyclobutyl group at the 1-position, and a carbonitrile moiety at the 3-position.
Properties
Molecular Formula |
C12H10ClN3 |
|---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
5-chloro-1-cyclobutylpyrrolo[2,3-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H10ClN3/c13-12-4-10-8(5-14)7-16(9-2-1-3-9)11(10)6-15-12/h4,6-7,9H,1-3H2 |
InChI Key |
OMVBIKFOKCRZCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=C(C3=CC(=NC=C32)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile typically involves multi-step organic synthesisThe reaction conditions often involve the use of strong bases and chlorinating agents under controlled temperatures .
Chemical Reactions Analysis
5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit certain enzymes
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of specific biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Core Structure | Substituents | Molecular Weight |
|---|---|---|---|
| Target Compound | Pyrrolo[2,3-c]pyridine | 5-Cl, 1-cyclobutyl, 3-CN | Not provided |
| 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-COOH | Pyrrolo[2,3-c]pyridine | 5-Cl, 2-COOH | ~211.6 (calc) |
| 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-CN | Pyrrolo[2,3-b]pyridine | 5-Cl, 2-Me, 3-CN | 207.65 (calc) |
Research Findings and Discussion
- Cyclobutyl vs. Methyl : The cyclobutyl group in the target compound likely increases steric hindrance compared to methyl substituents, affecting synthetic accessibility and molecular interactions.
- Nitrile vs. Carboxylic Acid : The nitrile’s lower acidity (pKa ~ -1.5 vs. ~2.5 for carboxylic acids) reduces ionization at physiological pH, altering bioavailability .
- Chlorine Position : The 5-chloro substitution is conserved across analogs, suggesting its critical role in electronic stabilization or target binding.
Biological Activity
5-Chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile, with the CAS number 1247939-91-8, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 231.68 g/mol. The compound features a pyrrolo[2,3-c]pyridine scaffold with a chlorine atom and a cyclobutyl group, which may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 231.68 g/mol |
| CAS Number | 1247939-91-8 |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor for specific enzymes or receptors involved in disease pathways. For instance, it has been suggested that compounds with similar structures can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit kinases or other enzymes critical for cellular signaling.
- Receptor Modulation: It could interact with receptors, altering their activity and affecting downstream signaling pathways.
Biological Activity Studies
Several studies have explored the biological properties of pyrrolo[2,3-c]pyridine derivatives, including the target compound. These studies often focus on anticancer and antimicrobial activities.
Anticancer Activity
A study on related pyrrolo[2,3-b]pyridine derivatives demonstrated potent inhibitory effects against FGFRs, suggesting that similar compounds could exhibit anticancer properties . The inhibition of FGFR signaling can lead to reduced proliferation and increased apoptosis in cancer cells.
Antimicrobial Activity
The antimicrobial potential of pyrrolopyridine compounds has also been investigated. For example, derivatives have shown significant antibacterial activity against various strains of bacteria, indicating that this compound may possess similar properties .
Case Studies and Research Findings
- Inhibition of Cancer Cell Proliferation:
- Antimicrobial Screening:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
